3-[(4-CHLOROPHENYL)SULFANYL]-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Chlorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]propanamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a nitrobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as 2-aminothiazole derivatives, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions, where a chlorophenyl halide reacts with a suitable nucleophile.
Attachment of the Nitrobenzenesulfonyl Group: This step involves the sulfonylation of the thiazole ring using nitrobenzenesulfonyl chloride in the presence of a base like pyridine.
Formation of the Propanamide Moiety: The final step involves the coupling of the intermediate with a propanamide derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[(4-Chlorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar in structure but with a thiadiazole ring instead of a thiazole ring.
4-Chlorophenylsulfanylpropanoic acid: Lacks the nitrobenzenesulfonyl and thiazole moieties.
N-(4-Nitrobenzenesulfonyl)-2-aminothiazole: Contains the nitrobenzenesulfonyl and thiazole groups but lacks the chlorophenyl and propanamide moieties.
Uniqueness
3-[(4-Chlorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]propanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the thiazole ring, chlorophenyl group, and nitrobenzenesulfonyl group in a single molecule allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O5S3/c19-12-1-5-14(6-2-12)28-10-9-16(23)21-18-20-11-17(29-18)30(26,27)15-7-3-13(4-8-15)22(24)25/h1-8,11H,9-10H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREBSILEMRDEQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.